7-(pyridin-3-ylmethyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(pyridin-3-ylmethyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(pyridin-3-ylmethyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Spirocyclization: The spirocyclic structure is formed by reacting the pyrazole intermediate with a suitable cyclic ketone or aldehyde in the presence of a catalyst.
Introduction of the pyridin-3-ylmethyl group: This step involves the alkylation of the spirocyclic intermediate with a pyridin-3-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(pyridin-3-ylmethyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted spirocyclic derivatives.
Scientific Research Applications
7-(pyridin-3-ylmethyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating neurodegenerative diseases and as an enzyme inhibitor.
Industry: Utilized in the development of novel materials with unique mechanical and electronic properties.
Mechanism of Action
The mechanism of action of 7-(pyridin-3-ylmethyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction cascades and metabolic pathways that are crucial for cellular function.
Comparison with Similar Compounds
Similar Compounds
1,4,5,6-tetrahydrocyclopenta[c]pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar reactivity and biological activity.
Spirocyclic compounds: Compounds with spirocyclic structures often have unique chemical properties and are used in various applications.
Uniqueness
7-(pyridin-3-ylmethyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one is unique due to its combination of a spirocyclic framework with a pyrazole ring and a pyridin-3-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-(pyridin-3-ylmethyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c27-19(18-16-5-1-6-17(16)23-24-18)26-11-8-21(14-26)7-3-10-25(20(21)28)13-15-4-2-9-22-12-15/h2,4,9,12H,1,3,5-8,10-11,13-14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMJQOANZRIOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)N3CCC4(C3)CCCN(C4=O)CC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.